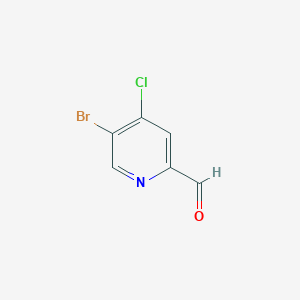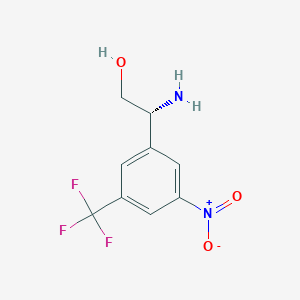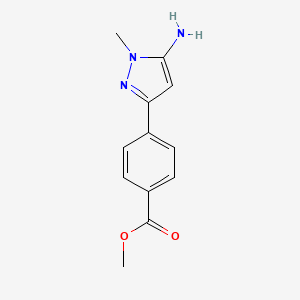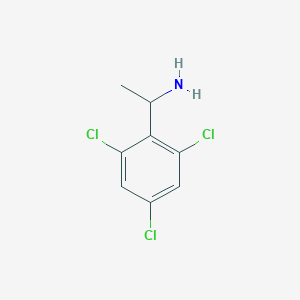
1-(2,4,6-Trichlorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trichlorophenyl)ethan-1-amine is a chemical compound characterized by a phenyl ring substituted with three chlorine atoms and an ethan-1-amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 2,4,6-trichlorophenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
Chlorination: Starting from 2,4,6-trichlorophenol, the compound can be converted to this compound through a series of chlorination and amination steps.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4,6-trichlorophenyl)ethan-1-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(2,4,6-trichlorophenyl)ethan-1-one
Reduction: Corresponding amine derivatives
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
1-(2,4,6-Trichlorophenyl)ethan-1-amine is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
1-(2,4,6-Trichlorophenyl)ethan-1-amine is compared with other similar compounds, such as 1-(2,4,6-trichlorophenyl)propan-2-one and 2,4,6-trichlorophenol. While these compounds share structural similarities, this compound is unique in its amine group, which imparts distinct chemical and biological properties.
Comparación Con Compuestos Similares
1-(2,4,6-trichlorophenyl)propan-2-one
2,4,6-trichlorophenol
1-(2,4,6-trichlorophenyl)ethan-1-one
Propiedades
Fórmula molecular |
C8H8Cl3N |
|---|---|
Peso molecular |
224.5 g/mol |
Nombre IUPAC |
1-(2,4,6-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3 |
Clave InChI |
AETFXHMYNBNPLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1Cl)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
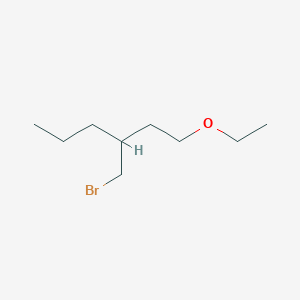
![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
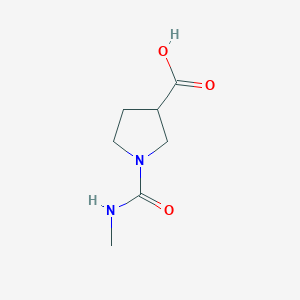
![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)

